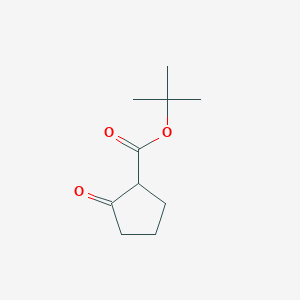

Tert-butyl 2-oxo-cyclopentanecarboxylate

Description

Significance of Cyclic β-Ketoesters as Versatile Synthetic Intermediates

Cyclic β-ketoesters are cornerstone intermediates in organic synthesis, prized for their ability to participate in a wide array of chemical reactions. numberanalytics.comchemistrylearner.com The presence of both a ketone and an ester group in a β-relationship creates a unique electronic environment that facilitates reactions such as alkylations, acylations, and condensations. The α-proton, situated between the two carbonyl groups, is particularly acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile, enabling the formation of new carbon-carbon bonds.

Furthermore, the ester group can be hydrolyzed and subsequently decarboxylated, providing a pathway to substituted cyclic ketones. This reactivity makes cyclic β-ketoesters indispensable in the synthesis of a diverse range of compounds, including natural products, pharmaceuticals, and agrochemicals. numberanalytics.com Their ability to form complex cyclic structures in a single step, often with high regio- and stereoselectivity, underscores their importance in modern organic chemistry. chemistrylearner.com

Overview of the Unique Structural Features of Tert-butyl 2-Oxo-cyclopentanecarboxylate

The structure of this compound is characterized by a five-membered cyclopentanone (B42830) ring with a tert-butoxycarbonyl group at the adjacent carbon. The most notable feature of this molecule is the bulky tert-butyl group attached to the ester functionality. This group exerts significant steric hindrance, which can profoundly influence the molecule's reactivity and conformational preferences. chemistrylearner.comresearchgate.net

The steric bulk of the tert-butyl group can shield the ester carbonyl from nucleophilic attack, making it less susceptible to hydrolysis under certain conditions compared to less hindered esters like methyl or ethyl esters. researchgate.net This steric protection can be advantageous in multi-step syntheses where selective reactions at other sites of the molecule are desired. researchgate.net

Electronically, the tert-butyl group is an electron-donating group through induction. This electronic effect can subtly influence the reactivity of the enolate formed from the β-ketoester. The keto-enol tautomerism, a common phenomenon in β-dicarbonyl compounds, is also a key feature of this compound. The equilibrium between the keto and enol forms can be influenced by solvent polarity and other factors, affecting the compound's reactivity in different chemical environments. chemrxiv.orgresearchgate.netcdnsciencepub.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | C10H16O3 | 184.23 | Data not available | Data not available |

| Methyl 2-oxocyclopentanecarboxylate | C7H10O3 | 142.15 | 105 °C / 19 mmHg | 1.145 g/mL at 25 °C |

| Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | 156.18 | 102-104 °C / 11 mmHg | 1.054 g/mL at 25 °C |

Data for methyl and ethyl esters are provided for comparison. nih.gov

Historical Development and Evolution of Research in 2-Oxocyclopentanecarboxylate Chemistry

The chemistry of 2-oxocyclopentanecarboxylates is intrinsically linked to the discovery and development of the Dieckmann condensation. First reported by the German chemist Walter Dieckmann in 1894, this intramolecular Claisen condensation of a diester in the presence of a base provides an efficient method for the synthesis of cyclic β-ketoesters. numberanalytics.comwikipedia.org Initially, Dieckmann utilized sodium metal and a trace of alcohol to cyclize adipic and pimelic esters, forming cyclopentanone and cyclohexanone (B45756) derivatives, respectively. organicreactions.org

The Dieckmann condensation proved to be a robust and versatile reaction, applicable to the synthesis of various carbocyclic and heterocyclic ketones, including 7- and 8-membered rings. organicreactions.org The reaction typically favors the formation of five- and six-membered rings due to their inherent steric stability. wikipedia.org

Over the years, the scope and efficiency of the Dieckmann condensation have been significantly improved through the development of new bases and reaction conditions. While sodium ethoxide was historically used, modern synthetic chemists often employ sterically hindered, non-nucleophilic bases such as potassium tert-butoxide and lithium diisopropylamide (LDA) in aprotic solvents. alfa-chemistry.com These advancements allow for reactions to be conducted at lower temperatures, minimizing side reactions and improving yields. alfa-chemistry.com

The resulting 2-oxocyclopentanecarboxylates have found widespread use as intermediates in the synthesis of complex molecules. For instance, they are key precursors in the production of certain steroids and antibiotics. numberanalytics.com The continued refinement of synthetic methodologies for accessing these valuable intermediates underscores their enduring importance in organic chemistry.

Table 2: Timeline of Key Developments in 2-Oxocyclopentanecarboxylate Chemistry

| Year | Development | Key Contributor(s) | Significance |

| 1894 | First report of the intramolecular condensation of diesters to form cyclic β-ketoesters. | Walter Dieckmann | Established a fundamental method for the synthesis of cyclic ketones. numberanalytics.com |

| 1900s | Further exploration and development of the Dieckmann condensation for various ring sizes. | Walter Dieckmann | Expanded the scope and utility of the reaction. organicreactions.orgalfa-chemistry.com |

| Mid-20th Century | Application of 2-oxocyclopentanecarboxylates in the synthesis of natural products and pharmaceuticals. | Various researchers | Demonstrated the practical importance of these intermediates. numberanalytics.com |

| Late 20th Century | Introduction of sterically hindered bases (e.g., potassium tert-butoxide, LDA) for improved reaction control. | Various researchers | Enhanced the efficiency and selectivity of the Dieckmann condensation. alfa-chemistry.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-10(2,3)13-9(12)7-5-4-6-8(7)11/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIKPUCMXHEUMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453395 | |

| Record name | tert-butyl 2-oxo-cyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84109-76-2 | |

| Record name | tert-butyl 2-oxo-cyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 2 Oxo Cyclopentanecarboxylate

Classical Approaches to 2-Oxocyclopentanecarboxylate Derivatives

Classical synthetic strategies remain fundamental in accessing 2-oxocyclopentanecarboxylate derivatives. These methods are broadly categorized into the direct esterification of the corresponding carboxylic acid and condensation reactions that build the cyclic system.

Direct esterification of 2-oxocyclopentanecarboxylic acid is a straightforward approach to obtaining the title compound. This transformation can be accomplished through several protocols, most notably those catalyzed by acids.

The most common method for converting a carboxylic acid to an ester is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.org For the synthesis of tert-butyl 2-oxo-cyclopentanecarboxylate, 2-oxocyclopentanecarboxylic acid is treated with tert-butanol (B103910) and a catalytic amount of an acid such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The alcohol (tert-butanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com

Fischer esterification is an equilibrium process. masterorganicchemistry.comlibretexts.org To drive the reaction toward the formation of the ester, the alcohol is typically used in a large excess, often serving as the solvent. masterorganicchemistry.com Another strategy to shift the equilibrium is the removal of water as it is formed.

Alternative methods for forming tert-butyl esters under milder conditions have been developed to accommodate acid-sensitive substrates. One such method involves the use of di-t-butyl dicarbonate (B1257347) ((BOC)₂O) in the presence of a catalytic amount of N,N'-dimethylaminopyridine (DMAP). This procedure is advantageous as the byproducts, tert-butanol and carbon dioxide, are volatile and easily removed. researchgate.net Another approach is a two-step process where the carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride (SOCl₂), which is then reacted with the alcohol. commonorganicchemistry.com

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | Carboxylic acid, excess alcohol (e.g., tert-butanol), strong acid catalyst (e.g., H₂SO₄, TsOH) | Equilibrium-driven reaction; excess alcohol used to maximize yield. | masterorganicchemistry.comlibretexts.org |

| Steglich Esterification | Carboxylic acid, alcohol, DCC (or EDC), DMAP | Good for acid-sensitive substrates; commonly used for t-butyl esters. | commonorganicchemistry.com |

| Di-t-butyl Dicarbonate Method | Carboxylic acid, alcohol, (BOC)₂O, DMAP (catalyst) | Mild conditions; volatile byproducts (tBuOH, CO₂). | researchgate.net |

| Acid Chloride Route | 1) SOCl₂ or Oxalyl chloride 2) Alcohol | Two-step process via a highly reactive acid chloride intermediate. | commonorganicchemistry.com |

This synthetic route involves the oxidation of a suitable cyclopentanol (B49286) derivative to generate the 2-oxocyclopentanecarboxylic acid intermediate, which is subsequently esterified. However, the direct, selective oxidation of a cyclopentanol derivative to the corresponding β-keto acid is challenging. A more common and related transformation is the oxidative cleavage of cyclic ketones to yield dicarboxylic acids. For instance, cyclopentanone (B42830) can be oxidized to glutaric acid using various oxidizing agents and catalysts. researchgate.netbibliotekanauki.pl

Research has shown that cyclic ketones can be oxidized using oxygen or air in the presence of transition metal catalysts, such as manganese(II) salts, in a solvent like acetic acid. researchgate.netbibliotekanauki.plresearchgate.net Under relatively mild conditions (e.g., 100°C, 0.1 MPa), high conversion of cyclopentanone can be achieved, with glutaric acid being the primary product. researchgate.netbibliotekanauki.pl While this specific oxidation opens the ring to form a dicarboxylic acid, it highlights the use of catalytic oxidation in modifying cyclic carbonyl compounds. A hypothetical pathway to the target molecule would involve a more controlled oxidation that avoids ring cleavage, followed by one of the esterification methods described previously.

| Substrate | Catalyst/Oxidant | Solvent | Major Product | Reference |

|---|---|---|---|---|

| Cyclopentanone | Mn(II) salt / Oxygen | Acetic Acid | Glutaric Acid | researchgate.netbibliotekanauki.pl |

| Cyclohexane (B81311)/Cyclohexanone (B45756) Mixture | N-hydroxyphthalimide (NHPI) and transition metals / O₂ or air | Solvent-free | Adipic Acid | researchgate.net |

Condensation reactions provide a powerful means of constructing the five-membered ring of this compound from acyclic precursors.

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base. The intramolecular variant of this reaction, known as the Dieckmann condensation, is particularly useful for forming cyclic β-keto esters. numberanalytics.comorganic-chemistry.org This reaction is highly effective for synthesizing 5- and 6-membered rings. organic-chemistry.orggoogle.com

The synthesis of a 2-oxocyclopentanecarboxylate ester via the Dieckmann condensation typically starts with a 1,6-diester, such as diethyl adipate. In the presence of a strong base like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), one of the α-carbons is deprotonated to form an enolate. numberanalytics.comyoutube.com This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. numberanalytics.com Subsequent elimination of an alkoxide ion (e.g., ethoxide) yields the cyclic β-keto ester. numberanalytics.comyoutube.com The reaction is driven to completion by the deprotonation of the acidic α-hydrogen of the newly formed β-keto ester. An acidic workup is then required to neutralize the enolate and isolate the final product. youtube.com If the starting diester is not a di-tert-butyl ester, the resulting product can be converted to the desired tert-butyl ester via transesterification.

| Starting Material | Base | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Dialkyl Adipate (1,6-diester) | Sodium Alkoxide (e.g., NaOEt) | 5-membered cyclic β-keto ester | Base-catalyzed intramolecular condensation. | organic-chemistry.org |

| Benzylic nitriles/esters and methyl acrylate | Potassium tert-butoxide (KOtBu) | 4,4-disubstituted cyclohexane β-keto esters | Tandem double Michael addition-Dieckmann condensation. | organic-chemistry.org |

The Japp-Klingemann reaction is not a direct method for synthesizing β-keto esters but rather a reaction that utilizes them as substrates to form hydrazones. wikipedia.org This reaction is a valuable tool for the further functionalization of compounds like this compound.

The reaction involves the coupling of a β-keto ester with an aryl diazonium salt. wikipedia.orgresearchgate.net The mechanism begins with the base-catalyzed deprotonation of the α-carbon of the β-keto ester to form an enolate. This enolate then acts as a nucleophile, attacking the diazonium salt to produce an azo compound. wikipedia.org Under the reaction conditions, this intermediate undergoes hydrolysis and cleavage of the acyl group (in this case, the tert-butoxycarbonyl group), followed by rearrangement to yield the final, more stable arylhydrazone product. wikipedia.org These hydrazone products are versatile intermediates themselves, often used in the subsequent synthesis of heterocyclic compounds like indoles via the Fischer indole (B1671886) synthesis. wikipedia.org

| Reactant 1 | Reactant 2 | Product | Significance | Reference |

|---|---|---|---|---|

| β-keto-ester (e.g., this compound) | Aryl diazonium salt | Arylhydrazone | Functionalization of β-keto esters; synthesis of hydrazone intermediates. | wikipedia.orgresearchgate.net |

Condensation Reactions for Cyclic β-Ketoester Formation

Advanced Synthetic Routes to the 2-Oxocyclopentanecarboxylate Core

The construction of the 2-oxocyclopentanecarboxylate core is a critical step in the synthesis of this compound. Modern synthetic methods have evolved to provide efficient and controlled access to this key structural motif.

Metal-Mediated and One-Pot Cyclization Techniques

The Dieckmann condensation is a fundamental and widely employed method for the synthesis of cyclic β-keto esters. numberanalytics.comorganic-chemistry.org This intramolecular Claisen condensation of a diester is catalyzed by a strong base to form a five- or six-membered ring. organic-chemistry.org In the context of this compound, the starting material would be di-tert-butyl adipate. The reaction is typically carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide. numberanalytics.com The mechanism involves the formation of an enolate ion at one of the α-carbons, which then undergoes an intramolecular nucleophilic attack on the other ester carbonyl group, leading to the formation of the cyclic β-keto ester after acidification. youtube.com

Recent advancements have focused on one-pot methodologies that combine multiple reaction steps to improve efficiency and reduce waste. For instance, a tandem double Michael addition-Dieckmann condensation has been developed for the synthesis of substituted cyclohexane β-keto esters, a strategy that could be adapted for cyclopentanone systems. organic-chemistry.org Such one-pot procedures can facilitate the formation of multiple carbon-carbon bonds in a single operation. organic-chemistry.org

Metal-mediated approaches have also been explored for the synthesis of cyclopentanones. Copper-catalyzed 1,4-reduction of 3-substituted cyclopentenones followed by alkylation of the resulting silyl (B83357) enol ether provides a route to enantiomerically enriched 2,3-disubstituted cyclopentanones in a one-pot process. nih.gov While this method produces a substituted cyclopentanone, it highlights the utility of metal catalysis in the controlled synthesis of cyclopentanone derivatives.

| Cyclization Method | Starting Material | Key Reagents/Catalysts | Product | Key Features |

| Dieckmann Condensation | Di-tert-butyl adipate | Strong base (e.g., potassium tert-butoxide) | Tert-butyl 2-oxocyclopentanecarboxylate | Forms 5- or 6-membered cyclic β-keto esters. organic-chemistry.org |

| One-Pot Double Michael Addition-Dieckmann Condensation | (Adapted) | Base (e.g., potassium tert-butoxide) | Substituted tert-butyl 2-oxocyclopentanecarboxylate | Forms multiple C-C bonds in a single step. organic-chemistry.org |

| Copper-Catalyzed Reduction/Alkylation | 3-Substituted cyclopentenone | Copper catalyst, silylating agent, alkylating agent | 2,3-Disubstituted cyclopentanone | Enantioselective, one-pot procedure. nih.gov |

Regioselective α-Alkylation Strategies

The α-alkylation of β-keto esters like this compound is a powerful tool for introducing molecular complexity. A significant challenge in the alkylation of unsymmetrical ketones is controlling the regioselectivity, leading to either the kinetic or thermodynamic enolate. jove.comresearchgate.net The formation of the kinetic enolate is favored by using a bulky, strong, non-nucleophilic base at low temperatures, which deprotonates the less sterically hindered α-carbon. jove.com Conversely, the more stable thermodynamic enolate is formed under conditions that allow for equilibration, such as using a smaller base at higher temperatures. jove.com

For β-keto esters, the presence of the ester group influences the acidity of the α-protons, making the proton between the two carbonyl groups the most acidic and readily removed. This inherent regioselectivity simplifies the initial alkylation at this position. However, for subsequent alkylations or for systems where multiple enolizable positions exist, careful control of reaction conditions is crucial.

Palladium-catalyzed reactions of allylic β-keto esters have been shown to be effective for the synthesis of α-allyl ketones. nih.gov This methodology can be applied to expand the utility of β-keto esters beyond traditional alkylation reactions.

| Alkylation Strategy | Key Factor | Outcome | Typical Conditions |

| Kinetic Enolate Formation | Steric hindrance | Alkylation at the less substituted α-carbon | Bulky base (e.g., LDA), low temperature |

| Thermodynamic Enolate Formation | Enolate stability | Alkylation at the more substituted α-carbon | Smaller base (e.g., NaH), higher temperature |

| Inherent Regioselectivity | Acidity of α-proton | Alkylation at the carbon between the carbonyls | Standard basic conditions |

Phase-Transfer Catalyzed Benzylation and Alkylation Reactions

Phase-transfer catalysis (PTC) has emerged as a powerful and environmentally friendly method for the alkylation of β-keto esters. acs.org This technique facilitates the reaction between a water-soluble nucleophile (the enolate of the β-keto ester, generated with an aqueous base) and a water-insoluble electrophile (the alkylating agent) by using a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt. rsc.orgrsc.org

The use of chiral phase-transfer catalysts derived from cinchona alkaloids has enabled highly enantioselective α-alkylation of cyclic β-keto esters. rsc.orgrsc.orgnih.gov This approach allows for the construction of quaternary carbon centers with excellent enantiopurities (up to 98% ee) and in good yields (up to 98%). rsc.org The reaction conditions are generally mild, and the catalyst can often be recycled. rsc.org

Both benzylation and alkylation with various halides are amenable to this methodology. rsc.org For instance, the asymmetric benzylation of a tert-butyl 2-benzoyloxy-3-oxobutanoate has been successfully achieved using a chiral N-spiro quaternary ammonium bromide as the phase-transfer catalyst. thieme-connect.com This demonstrates the applicability of PTC for the enantioselective functionalization of β-keto esters with a tert-butyl group.

| Catalyst Type | Reaction | Substrate | Key Features | Reported Yield/Enantioselectivity |

| Cinchona alkaloid-derived quaternary ammonium salt | α-Alkylation | Cyclic β-keto esters | High enantioselectivity, mild conditions, recyclable catalyst. rsc.org | Up to 98% yield, up to 98% ee. rsc.org |

| N-spiro chiral quaternary ammonium bromide | Asymmetric benzylation | Tert-butyl 2-benzoyloxy-3-oxobutanoate | Enantioselective formation of α-alkyl-α-hydroxy-β-keto esters. thieme-connect.com | Good yields and high enantioselectivities. thieme-connect.com |

Reactivity and Transformation Studies of Tert Butyl 2 Oxo Cyclopentanecarboxylate

Enolate Chemistry and Nucleophilic Transformations

The key to the reactivity of tert-butyl 2-oxo-cyclopentanecarboxylate lies in the acidity of the proton at the C1 position, situated between the two carbonyl groups. Deprotonation at this site by a suitable base generates a resonance-stabilized enolate, which is a potent carbon nucleophile. masterorganicchemistry.comlibretexts.org This enolate is central to many of the compound's characteristic reactions. nih.govbham.ac.uk The choice of base and reaction conditions can influence whether the kinetic or thermodynamic enolate is formed, although in this symmetric system, only one major enolate is typically generated. libretexts.orgbham.ac.uk

The ketone carbonyl group at the C2 position is an electrophilic center susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This type of reaction, often termed a 1,2-nucleophilic addition, involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com Subsequent protonation yields an alcohol. libretexts.org

Strong, irreversible nucleophiles such as Grignard reagents (RMgX) or organolithium reagents (RLi) are expected to add to the C2 ketone. masterorganicchemistry.com For instance, reaction with methylmagnesium bromide would lead to the formation of tert-butyl 1-(1-hydroxy-1-methyl)cyclopentane-2-carboxylate after an acidic workup. The bulky tert-butyl ester group can sterically hinder the approach of the nucleophile to some extent compared to a smaller methyl or ethyl ester. masterorganicchemistry.com

The general mechanism for this transformation is outlined below:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon. The π-electrons of the carbon-oxygen double bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation: An acidic workup protonates the newly formed alkoxide to yield the tertiary alcohol product. youtube.com

These reactions typically result in the creation of a new stereocenter at the C2 position. In the absence of chiral directing groups or catalysts, the attack can occur from either face of the trigonal planar carbonyl group, leading to a racemic mixture of enantiomers. wikipedia.orglibretexts.org

The tert-butyl ester group can undergo substitution reactions, most notably transesterification. wikipedia.org This process involves the exchange of the tert-butoxy (B1229062) group with another alkoxy group from an alcohol, and it can be catalyzed by either acid or base. wikipedia.orgmasterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by an alcohol (e.g., methanol (B129727) or ethanol). masterorganicchemistry.com Under basic conditions, an alkoxide nucleophile attacks the ester carbonyl, forming a tetrahedral intermediate. masterorganicchemistry.com Elimination of the tert-butoxide leaving group yields the new ester.

The reaction is an equilibrium process. wikipedia.org To drive the reaction to completion, a large excess of the reactant alcohol is often used, or the released tert-butanol (B103910) is removed from the reaction mixture. wikipedia.org Enzyme-catalyzed transesterification, for example using lipases, is also a viable method, often employed under milder conditions. nih.gov For instance, the transesterification of various oils to produce biodiesel is a large-scale application of this reaction type. nih.govresearchgate.net While specific studies on tert-butyl 2-oxocyclopentanecarboxylate are not prevalent, the principles apply. The bulky nature of the tert-butyl group can sometimes make it a good leaving group, facilitating these transformations. semanticscholar.org

As a soft nucleophile, the enolate of this compound is highly effective in Michael (or conjugate) addition reactions. masterorganicchemistry.com This reaction involves the 1,4-addition of the enolate to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.comlibretexts.org This carbon-carbon bond-forming reaction is fundamental in the synthesis of more complex molecules. tamu.eduresearchgate.net

The general mechanism proceeds in three main steps:

Enolate Formation: A base removes the acidic α-hydrogen to form the nucleophilic enolate. libretexts.org

Conjugate Addition: The enolate attacks the β-carbon of the Michael acceptor, resulting in a new, resonance-stabilized enolate. masterorganicchemistry.comlibretexts.org

Protonation: The resulting enolate is protonated (typically by the conjugate acid of the base used) to give the final 1,4-adduct. masterorganicchemistry.comlibretexts.org

Various catalysts can be employed to facilitate Michael additions. Lewis acids like iron(III) chloride hexahydrate (FeCl₃·6H₂O) can activate the Michael acceptor by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic and accelerating the reaction. Other base catalysts are also commonly used to promote the reaction. rsc.org In recent years, organocatalysis has emerged as a powerful tool for these transformations. mdpi.com For example, cinchona alkaloids and their derivatives have been successfully used to catalyze the Michael addition of tert-butyl 2-oxocyclopentanecarboxylate to acceptors like acrylaldehyde. buchler-gmbh.com

Table 1: Examples of Catalyzed Michael Additions

| Michael Donor | Michael Acceptor | Catalyst | Product |

|---|

Data sourced from Buchler GmbH. buchler-gmbh.com

The Michael addition of this compound to a prochiral Michael acceptor creates at least two new stereocenters. Controlling the stereochemical outcome (both diastereoselectivity and enantioselectivity) is a significant focus of modern organic synthesis. researchgate.net The use of chiral organocatalysts, such as bifunctional squaramides or thioureas, can induce high levels of stereocontrol by organizing the transition state through non-covalent interactions like hydrogen bonding. mdpi.comcomporgchem.combeilstein-journals.org

Computational studies have been used to model the transition states of these reactions to predict and explain the observed stereoselectivity. comporgchem.com For metal-mediated additions, models often involve the metal cation bridging the two carbonyl oxygens of the enolate and the acceptor, with steric factors in the resulting cyclic transition state dictating the facial selectivity of the attack. comporgchem.com This approach allows for the rational design of catalysts and reaction conditions to favor the formation of a specific stereoisomer. beilstein-journals.org

β-Ketoesters like this compound are valuable precursors for the synthesis of heterocyclic compounds. One classic transformation is the reaction with arylamines. While specific literature on the tert-butyl ester is limited, studies on the analogous ethyl 2-oxocyclopentanecarboxylate demonstrate its reaction with arylamines to form 2,3-dihydro-α-quinindones, which are tetrahydro-oxo-cyclopenta[c]quinolines. rsc.org

This reaction typically proceeds through two key steps:

Condensation: The arylamine first condenses with the ketone carbonyl group to form an enamine intermediate.

Cyclization and Aromatization: The enamine then undergoes an intramolecular cyclization onto the aromatic ring, followed by dehydration and often oxidation, to yield the final fused heterocyclic system.

This type of reaction provides a powerful route to construct complex, nitrogen-containing polycyclic frameworks from relatively simple starting materials. nih.govresearchgate.net

Reactions with Phosphine and Acetylenedicarboxylates

The reaction between trivalent phosphorus compounds, such as triphenylphosphine (B44618), and activated alkynes, like dialkyl acetylenedicarboxylates, can be mediated by a proton source to generate stable phosphorus ylides. nih.govnih.gov β-Ketoesters, including tert-butyl 2-oxocyclopentanecarboxylate, are effective proton donors (CH-acids) in this context.

The established mechanism for this three-component reaction begins with the nucleophilic attack of triphenylphosphine on the electron-deficient dialkyl acetylenedicarboxylate. arkat-usa.org This addition forms a highly reactive 1:1 zwitterionic intermediate. arkat-usa.org This intermediate is then protonated by the acidic α-hydrogen of tert-butyl 2-oxocyclopentanecarboxylate, yielding a vinyltriphenylphosphonium salt. nih.gov The resulting enolate of the β-ketoester subsequently attacks the phosphonium (B103445) salt in a Michael-type addition, leading to the formation of a highly stabilized phosphorus ylide. nih.govnih.gov These ylides are generally stable but can undergo further reactions, such as intramolecular Wittig reactions, under specific conditions like heating in toluene (B28343), to produce complex cyclic and acyclic structures. arkat-usa.orgdntb.gov.ua

Stereoselective Transformations and Asymmetric Catalysis

The prochiral nature of tert-butyl 2-oxocyclopentanecarboxylate makes it an excellent substrate for asymmetric catalysis, enabling the synthesis of chiral molecules containing valuable quaternary stereocenters.

Asymmetric α-Amination of Cyclic β-Ketoesters

The catalytic asymmetric α-amination of β-ketoesters is a direct and powerful method for synthesizing optically active α-amino acid derivatives that possess a quaternary stereocenter. dntb.gov.ua This transformation has been extensively explored using both metal-based and organocatalytic systems. nih.gov The typical electrophilic nitrogen source for this reaction is a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DBAD). nih.gov

Bifunctional organocatalysts, particularly those based on a thiourea (B124793) scaffold, have emerged as highly effective promoters for the asymmetric α-amination of β-ketoesters. nih.gov These catalysts typically feature a hydrogen-bond-donating thiourea moiety and a Brønsted basic site (e.g., a tertiary amine) within the same molecule. nih.gov

The proposed catalytic cycle involves a dual activation mechanism. The basic amine site deprotonates the β-ketoester, forming a chiral ion pair with the catalyst. Simultaneously, the thiourea group activates the azodicarboxylate electrophile through hydrogen bonding, bringing it into close proximity with the enolate. This ternary complex arrangement provides a highly organized chiral environment, allowing for a facial-selective attack of the enolate on the azodicarboxylate, thereby inducing high enantioselectivity. nih.gov

Studies on the closely related ethyl 2-oxocyclopentanecarboxylate have demonstrated that amine-thiourea catalysts bearing multiple hydrogen bond donors can achieve excellent results, affording the aminated product in high yields and with high enantiomeric excess (ee). nih.gov The presence of electron-withdrawing groups on the catalyst framework often enhances its efficacy. nih.gov

Table 1: Asymmetric α-Amination of Ethyl 2-Oxocyclopentanecarboxylate with DBAD using Bifunctional Amine-Thiourea Catalysts nih.gov This table is based on data for the ethyl ester analog as a representative example of this transformation.

| Catalyst (10 mol%) | Solvent | Time | Yield (%) | ee (%) |

| 1d | EtOAc | < 10 min | 95 | 81 |

| 1d | THF | < 10 min | 96 | 80 |

| 1d | Ether | < 10 min | 94 | 79 |

| 1d | CH₂Cl₂ | < 10 min | 94 | 60 |

| 1d | Toluene | < 10 min | 93 | 65 |

The ester group of the β-ketoester substrate can significantly influence the outcome of asymmetric transformations. The tert-butyl group is known for its substantial steric bulk, which can impose significant conformational rigidity on the substrate. nih.gov This steric hindrance plays a critical role in the interaction between the substrate-catalyst complex and the incoming electrophile.

Compared to smaller esters like ethyl or methyl esters, the bulky tert-butyl group can lead to more pronounced steric clashes, which may either enhance or diminish enantioselectivity depending on the specific geometry of the catalyst's chiral pocket. A well-designed catalyst can leverage this steric bulk to create a more effective facial discrimination, leading to higher ee values. Conversely, a poorly matched catalyst-substrate pairing can result in lower selectivity.

Furthermore, the steric bulk of the tert-butyl group can have a profound impact on the reaction rate. In a related study on α-amination where the tert-butyl ester was on the azodicarboxylate reagent, its presence drastically decreased reactivity compared to smaller ester groups. dntb.gov.ua This rate reduction is attributed to steric hindrance impeding the approach of the nucleophile to the electrophile within the catalyst complex. Therefore, reactions involving tert-butyl 2-oxocyclopentanecarboxylate may require longer reaction times, higher catalyst loadings, or more reactive catalytic systems to achieve high conversion compared to less hindered analogs. nih.gov

Asymmetric α-Chlorination with Chiral Organocatalysts

The direct organocatalytic asymmetric α-chlorination of 1,3-dicarbonyl compounds provides a powerful route to optically active α-chloro compounds, which are versatile building blocks in organic synthesis. nih.govresearchgate.net For cyclic β-ketoesters like tert-butyl 2-oxocyclopentanecarboxylate, this reaction establishes a chlorine-bearing quaternary stereocenter. Common chlorine sources for these reactions include N-chlorosuccinimide (NCS). beilstein-journals.org

Research has shown that bifunctional chiral organocatalysts, such as 2-aminobenzimidazole (B67599) derivatives, can catalyze the α-chlorination of tert-butyl 2-oxocyclopentanecarboxylate. nih.gov These catalysts are believed to operate through a bifunctional mechanism, where one part of the catalyst acts as a Brønsted base to form the substrate enolate, while another site activates the chlorinating agent via hydrogen bonding. nih.gov

In a study utilizing a chiral 2-aminobenzimidazole catalyst, the α-chlorination of tert-butyl 2-oxocyclopentanecarboxylate proceeded in high yield but with moderate enantioselectivity. Interestingly, the steric bulk of the tert-butyl ester was observed to have a notable influence on the stereochemical outcome, in some cases providing an opposite enantiomer compared to its ethyl ester counterpart under identical conditions, highlighting the subtle interplay between the substrate and catalyst. nih.gov While moderate, these results demonstrate the feasibility of organocatalytic α-chlorination on this sterically demanding substrate. Higher enantioselectivities (up to 98% ee) have been reported for other cyclic β-ketoesters using different organocatalytic systems, such as those based on N,N'-dioxides, indicating that catalyst choice is critical for achieving high stereocontrol. beilstein-journals.org

Table 2: Asymmetric α-Chlorination of Tert-butyl 2-Oxocyclopentanecarboxylate nih.gov

| Catalyst (10 mol%) | Chlorine Source | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Cat. 1 | Hexachlorocyclohexadienone | Toluene | -50 | 95 | 30 (R) |

| Cat. 2 | NCS | Toluene | -50 | 93 | 10 (S) |

Enantioselective Alkynylation Using Hypervalent Iodine Reagents

The introduction of an alkyne group at the α-position of a β-ketoester is a valuable transformation for synthesizing chiral propargyl compounds containing all-carbon quaternary stereocenters. A modern approach to this reaction involves using electrophilic alkynylating agents, with hypervalent iodine reagents, such as ethynylbenziodoxolones (EBX), being particularly effective. nih.govrsc.org

The enantioselective variant of this reaction using tert-butyl 2-oxocyclopentanecarboxylate or similar cyclic β-ketoesters can be achieved through organocatalysis, most commonly with chiral phase-transfer catalysts. arkat-usa.orgdntb.gov.ua In this methodology, a base generates the enolate of the β-ketoester, which then forms a tight chiral ion pair with the cationic phase-transfer catalyst. This chiral complex then reacts with the achiral EBX reagent. The stereochemical outcome is dictated by the chiral environment created by the catalyst, which shields one face of the enolate, leading to a selective attack on the electrophilic alkyne. arkat-usa.org

Binaphthyl-derived chiral ammonium (B1175870) salts, known as Maruoka catalysts, have been shown to provide the highest levels of asymmetric induction in the alkynylation of cyclic β-ketoesters, achieving up to 79% ee for an indanone-derived substrate. dntb.gov.uaepfl.ch An alternative strategy involves the use of stoichiometric chiral hypervalent iodine reagents, where the chirality is embedded in the reagent itself. This approach has yielded the desired α-alkynylated β-ketoesters with enantiomeric excesses of up to 68%. nih.gov These methods demonstrate viable pathways for the asymmetric α-alkynylation of cyclic β-ketoesters, providing access to valuable chiral building blocks.

Table 3: Phase-Transfer-Catalyzed Asymmetric α-Alkynylation of an Indanone-Derived β-Ketoester with a Hypervalent Iodine Reagent dntb.gov.ua This table is based on data for an indanone-derived ketoester as a representative example of this transformation.

| Catalyst | Base | Solvent | Yield (%) | ee (%) |

| Cinchona Alkaloid Deriv. | K₂CO₃ | Toluene | 99 | 45 |

| Maruoka Catalyst | Cs₂CO₃ | Toluene | 99 | 79 |

Catalytic Enantioselective Vinylogous Mukaiyama–Michael Addition

The vinylogous Mukaiyama-Michael addition represents a powerful method for carbon-carbon bond formation. In the context of cyclic oxo esters, this reaction has been explored to create complex chiral molecules. Research into the copper-catalyzed asymmetric addition of 2-silyloxyfurans to cyclic unsaturated oxo esters has provided significant insights. acs.orgnih.gov This reaction is notable for proceeding with excellent diastereocontrol, often achieving a diastereomeric ratio of 99:1, and can yield high enantioselectivity. acs.org

A key finding in these studies was the significant influence of the ester group's size on the enantioselectivity of the reaction. acs.org While detailed results for a broad range of esters were investigated, this highlights the role that the bulky tert-butyl group of this compound would play in the stereochemical outcome of such transformations. The resulting adducts, which connect a γ-butenolide or γ-lactone to a cycloalkane framework, are valuable building blocks in the synthesis of natural products. acs.orgnih.gov

The general procedure for this transformation involves a cooled solution of a copper(II) triflate and a chiral ligand. The β-ketoester substrate, such as an unsaturated derivative of this compound, is added, followed by the silyloxyfuran. acs.org The reaction's success provides a direct pathway to chiral butenolides attached to a cyclopentane (B165970) ring. acs.org

Table 1: General Conditions for Copper-Catalyzed Asymmetric Vinylogous Mukaiyama-Michael Addition

| Parameter | Condition |

|---|---|

| Catalyst System | Copper(II) triflate (Cu(OTf)₂) and a chiral ligand |

| Reactants | Cyclic unsaturated oxo ester, 2-silyloxyfuran |

| Temperature | Typically -78 °C |

| Solvent | Appropriate organic solvent |

| Outcome | High diastereoselectivity (up to 99:1 dr), variable enantioselectivity (up to 96% ee) |

Asymmetric Phase-Transfer Catalysis in α-Alkylation of Prochiral Systems

Asymmetric phase-transfer catalysis (PTC) has emerged as a robust method for the enantioselective α-alkylation of prochiral nucleophiles, including β-keto esters. rsc.orgnih.gov This technique avoids the use of transition metals and can provide products with excellent enantiopurity and yield. rsc.org this compound, as a cyclic β-keto ester, is a suitable substrate for this type of transformation.

The process typically utilizes cinchona alkaloid-derived catalysts to facilitate the alkylation of the enolate, which is generated under basic conditions (e.g., solid cesium hydroxide (B78521) or aqueous sodium hydroxide), with an alkyl halide. rsc.orguni-giessen.desci-hub.ru The chiral catalyst forms an ion pair with the enolate, directing the approach of the electrophile to one face of the molecule, thereby inducing asymmetry. sci-hub.ru This methodology has been successfully applied to various cyclic β-keto esters and amides, demonstrating its broad applicability. rsc.org

However, the nature of the ester group can be a critical factor. In a study on the asymmetric alkylation of arylacetates under phase-transfer conditions, it was observed that the tert-butyl ester variant of the substrate gave no reaction, even after extended reaction times. sci-hub.ru This suggests that the steric bulk of the tert-butyl group in this compound could present a significant challenge, potentially hindering the formation of the necessary catalyst-enolate complex or impeding the subsequent alkylation step under certain PTC conditions. sci-hub.ru

Table 2: Representative Conditions for Asymmetric α-Alkylation via Phase-Transfer Catalysis

| Component | Example | Purpose |

|---|---|---|

| Substrate | Cyclic β-Keto Ester | Prochiral Nucleophile |

| Catalyst | Cinchona Alkaloid Derivative | Chiral Induction |

| Base | CsOH·H₂O or 50% aq. NaOH | Enolate Formation |

| Alkylating Agent | Alkyl Halide (e.g., Benzyl Bromide) | Electrophile |

| Solvent System | Dichloromethane or Toluene | Biphasic System |

| Temperature | -40 °C to 20 °C | Reaction Control |

Ring Modification and Skeletal Rearrangement Reactions

Beyond functionalization, the carbon skeleton of this compound can be subjected to rearrangement reactions, altering the ring structure itself.

Ring Expansion Reactions to Form Larger Cycloalkanes

Ring expansion of cyclic ketones is a valuable synthetic strategy for accessing larger ring systems. While specific studies detailing the ring expansion of this compound are not prevalent, analogous reactions provide a basis for potential transformations. The formation of toluene from the thermal decomposition of tert-butyl-1,3-cyclopentadiene demonstrates that a five-membered ring bearing a tert-butyl group can undergo expansion to a six-membered system under thermal conditions. nih.gov

Expansions from Cyclobutanone Derivatives

This section is not applicable as it describes the formation of cyclopentanones, not a reaction of this compound.

Metal-Catalyzed Ring Expansions of Haloalkyl Substrates

Metal-catalyzed ring expansions often involve the generation of a carbene or carbenoid intermediate that inserts into a C-C bond of the ring. While literature specifically detailing this transformation on a haloalkyl derivative of this compound is scarce, the general principle is well-established for other cyclic systems.

Wolff Rearrangement Analogs and α-Oxoketene Intermediates

The Wolff rearrangement is a classic reaction that converts an α-diazocarbonyl compound into a ketene (B1206846) through a 1,2-rearrangement, typically induced thermally, photochemically, or with metal catalysis. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for skeletal rearrangements, most notably for one-carbon ring contraction.

For this compound to undergo a Wolff rearrangement, it would first need to be converted into its α-diazo derivative at the C1 position. The resulting α-diazo-β-keto ester, upon extrusion of dinitrogen (N₂), would generate a highly reactive α-oxoketene intermediate via the rearrangement. wikipedia.orgnih.gov In this specific case, the rearrangement would involve the migration of one of the cyclopentane ring carbons, leading to a ring-contracted product: a substituted cyclobutane (B1203170) bearing both a ketene and a tert-butoxycarbonyl group.

This ketene intermediate is not typically isolated due to its high reactivity. organic-chemistry.org It can be trapped in situ by various nucleophiles. For example, in the presence of water, alcohols, or amines, it would yield a cyclobutane carboxylic acid, ester, or amide derivative, respectively. wikipedia.org This sequence, known as the Arndt-Eistert homologation when applied to acyclic systems, serves as a powerful method for carbon chain manipulation. organic-chemistry.org The generation of α-oxo gold carbenes from alkynes has also been shown to lead to Wolff rearrangement products, providing a modern alternative to the use of potentially hazardous diazo compounds. nih.gov

Intramolecular Cyclization Pathways

This compound serves as a versatile precursor for the construction of bicyclic systems through various intramolecular cyclization strategies. These pathways typically involve an initial modification of the molecule to introduce a reactive functional group, which then participates in a ring-closing reaction with the existing cyclopentanone (B42830) framework. Key to these transformations is the generation of a nucleophilic center, often an enolate derived from the β-keto ester, which can then attack an electrophilic site within the same molecule.

One notable pathway involves an initial Michael addition to introduce a side chain that is subsequently primed for an intramolecular aldol (B89426) condensation. This two-step sequence effectively transforms the monocyclic starting material into a fused bicyclic product.

Tandem Michael Addition and Intramolecular Aldol Condensation

A well-documented transformation of tert-butyl 2-oxocyclopentanecarboxylate involves its reaction with an α,β-unsaturated aldehyde, such as acrylaldehyde, in a Michael addition reaction. This reaction, catalyzed by a chiral organocatalyst, introduces a 3-oxopropyl side chain at the C1 position of the cyclopentanone ring. The resulting product, tert-butyl 2-oxo-1-(3-oxopropyl)cyclopentane-1-carboxylate, contains both an enolizable β-keto ester and a terminal aldehyde group.

This arrangement is ideal for a subsequent intramolecular aldol condensation. Upon treatment with a base, the enolate of the cyclopentanone can be selectively formed, which then attacks the electrophilic aldehyde carbonyl. This intramolecular nucleophilic attack leads to the formation of a new six-membered ring fused to the original five-membered ring. Subsequent dehydration of the resulting aldol adduct yields a bicyclo[4.3.0]nonenone derivative. This tandem sequence provides a powerful method for the stereocontrolled synthesis of complex bicyclic structures from a simple cyclic precursor.

The initial Michael addition step is critical for setting the stage for the intramolecular cyclization. The conditions for this reaction have been optimized to achieve high enantioselectivity.

Table 1: Catalyst and Conditions for the Michael Addition of Acrylaldehyde to Tert-butyl 2-oxocyclopentane-1-carboxylate

| Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) |

| (9S)-9-(9-Phenanthrenyloxy)cinchonan-6′-ol | tert-butyl (S)-2-oxo-1-(3-oxopropyl)cyclopentane-1-carboxylate | 92 | 95 |

The product of this Michael addition, tert-butyl (S)-2-oxo-1-(3-oxopropyl)cyclopentane-1-carboxylate, is then poised to undergo the intramolecular aldol condensation to form the bicyclic system. buchler-gmbh.com

Applications of Tert Butyl 2 Oxo Cyclopentanecarboxylate in Complex Organic Synthesis

Strategic Building Block in Natural Product Total Synthesis

The cyclopentane (B165970) ring is a common motif in a vast number of biologically active natural products. Tert-butyl 2-oxo-cyclopentanecarboxylate serves as a readily available and adaptable starting material for the stereocontrolled synthesis of these intricate molecules.

Chiral Intermediates for Bioactive Molecules

The generation of chiral intermediates is a cornerstone of modern asymmetric synthesis. This compound can be readily transformed into enantiomerically enriched building blocks, which are pivotal for the synthesis of bioactive molecules. While specific examples detailing the direct conversion of this compound into a wide range of chiral intermediates for various bioactive molecules are not extensively documented in readily available literature, the principles of asymmetric synthesis allow for its theoretical application in such endeavors. Standard methodologies such as asymmetric hydrogenation, enantioselective alkylation, or enzymatic resolutions could be employed to introduce chirality, paving the way for the synthesis of diverse cyclopentanoid-based natural products.

Total Synthesis Efforts Toward Specific Natural Products (e.g., (+)-Sinensila)

The total synthesis of complex natural products is a rigorous test of synthetic methodology. While the specific application of this compound in the total synthesis of (+)-Sinensila has not been explicitly detailed in the surveyed literature, the structural core of many terpenes and other natural products containing a cyclopentane ring makes it a plausible, albeit currently undocumented, starting material for such synthetic campaigns. The development of novel synthetic routes towards (+)-Sinensilone and related compounds could potentially benefit from the strategic use of this versatile building block.

Enantioselective Approaches to Substituted Cyclopentanone (B42830) Architectures (e.g., (2S, 3R)-2-allyl-3-furyl cyclopentanone)

A notable application of a derivative of the title compound is in the enantioselective synthesis of (2S, 3R)-2-allyl-3-furyl cyclopentanone, a key intermediate in a synthetic strategy towards the complex diterpene phorbol. In this approach, a related chiral substrate, is utilized. Current time information in Općina Brdovec, HR.umich.eduresearchgate.net

The synthesis commences with an asymmetric conjugate addition of lithium difurylcyanocuprate to a chiral enone. This crucial step establishes the desired stereochemistry at two centers of the cyclopentanone ring, yielding (1S, 5R)-5-(2-furyl)-2-oxocyclopentanecarboxylate with high diastereoisomeric excess (>95% de). Current time information in Općina Brdovec, HR. Subsequent transesterification, allylation, and decarbomethoxylation steps afford the target molecule, (2S, 3R)-2-allyl-3-furyl cyclopentanone, in high enantiomeric excess (>86% ee). Current time information in Općina Brdovec, HR.

Table 1: Key Steps in the Synthesis of (2S, 3R)-2-allyl-3-furyl cyclopentanone

| Step | Reaction | Key Reagents | Outcome |

| 1 | Asymmetric Conjugate Addition | Lithium difurylcyanocuprate, Chiral enone | (1S, 5R)-5-(2-furyl)-2-oxocyclopentanecarboxylate (>95% de) |

| 2 | Transesterification | Methanol (B129727) | Corresponding methyl ester |

| 3 | Allylation | Allyl bromide | Introduction of the allyl group |

| 4 | Decarbomethoxylation | - | (2S, 3R)-2-allyl-3-furyl cyclopentanone (>86% ee) |

| Data compiled from Williams, D. R., et al. (2002). Current time information in Općina Brdovec, HR. |

This successful enantioselective synthesis highlights the utility of substituted 2-oxocyclopentanecarboxylates in constructing highly functionalized and stereochemically defined cyclopentanone architectures, which are essential for the synthesis of complex natural products.

Construction of Diverse Polycyclic and Heterocyclic Scaffolds

Beyond its role in natural product synthesis, this compound is a valuable precursor for the construction of more complex ring systems, including bicyclic and spirocyclic frameworks.

Synthesis of Bicyclic Ring Systems

The formation of bicyclic ring systems often relies on annulation strategies where a new ring is fused onto an existing one. While specific examples detailing the direct use of this compound in the synthesis of bicyclic systems are not prevalent in the reviewed literature, the inherent reactivity of this β-keto ester makes it a suitable candidate for such transformations. rsc.orguvic.canih.govnih.gov Methodologies such as the Robinson annulation or intramolecular aldol (B89426) condensations, following appropriate functionalization, could potentially be employed to construct bicyclo[n.3.0]alkane systems, which are present in numerous natural products.

Formation of Spirocyclic Compounds (e.g., Spiro-2(3H)-furanones)

Spirocyclic compounds, characterized by two rings sharing a single atom, are an important class of molecules with diverse biological activities. The β-keto ester functionality of this compound provides a convenient handle for the synthesis of spirocyclic systems. One common strategy involves the alkylation of the α-carbon followed by intramolecular cyclization.

For the synthesis of spiro-2(3H)-furanones, the β-keto ester can be reacted with a suitable electrophile containing a latent hydroxyl group or a precursor to it. For instance, alkylation with a protected α-haloacetic acid derivative, followed by deprotection and lactonization, would lead to the formation of a spiro-2(3H)-furanone fused to the cyclopentane ring. While a direct example utilizing this compound for the synthesis of spiro-2(3H)-furanones was not explicitly found, the general reactivity of β-keto esters in such transformations is well-established. researchgate.net

Utility in Fused Indole (B1671886) Framework Synthesis (e.g., Uhle's Ketone Derivatives)

One of the significant applications of this compound is in the synthesis of fused indole frameworks, most notably in the preparation of derivatives of Uhle's ketone. Uhle's ketone and its analogues are crucial intermediates in the synthesis of a wide array of biologically active natural products and pharmaceutical agents, including the ergot alkaloids. researchgate.net The construction of the characteristic tricyclic indole core of these molecules can be efficiently achieved using methodologies that employ β-ketoesters like this compound.

The key transformation in this context is the Fischer indole synthesis, a robust and widely utilized method for constructing the indole ring system. rsc.org A valuable modification of this reaction, the Japp-Klingemann reaction, is particularly well-suited for β-ketoesters. wikipedia.org This reaction involves the coupling of an aryl diazonium salt with a β-ketoester, leading to the formation of a hydrazone intermediate. wikipedia.org This hydrazone can then undergo an acid-catalyzed intramolecular cyclization, consistent with the Fischer indole synthesis mechanism, to yield the desired indole derivative. rsc.org

The general mechanism for the Japp-Klingemann reaction begins with the deprotonation of the β-ketoester at the α-carbon, forming an enolate. This enolate then acts as a nucleophile, attacking the diazonium salt to form an azo compound. Subsequent hydrolysis under the reaction conditions cleaves the ester group, and after a proton transfer, the final hydrazone is formed. wikipedia.org This hydrazone is the direct precursor for the Fischer indole synthesis.

In the context of synthesizing Uhle's ketone derivatives, this compound can be reacted with an appropriate aryl diazonium salt in a Japp-Klingemann reaction. The resulting hydrazone, upon treatment with a strong acid, will undergo cyclization to form the fused indole structure. The cyclopentanone ring of the starting material becomes the six-membered ring fused to the indole core in the final product. The tert-butyl ester group is typically cleaved during the acidic conditions of the reaction.

A notable example of a similar transformation is the synthesis of Uhle's ketone and 6-methoxy-Uhle's ketone, where a related β-ketoester, 2-oxocyclopentanecarboxylate, is utilized in a Japp-Klingemann reaction followed by Fischer indolization. wikipedia.org This underscores the utility of this synthetic strategy for accessing these important tricyclic indole frameworks. The use of the tert-butyl ester in this compound can offer advantages in terms of solubility and stability of intermediates.

| Step | Reaction Type | Reactants | Key Intermediate | Product |

| 1 | Japp-Klingemann Reaction | This compound, Aryl diazonium salt | Arylhydrazone | Arylhydrazone of 1,2-cyclopentanedione |

| 2 | Fischer Indole Synthesis | Arylhydrazone of 1,2-cyclopentanedione | - | Fused Indole (Uhle's Ketone derivative) |

Participation in Multicomponent Reactions and Cascade Processes

The reactivity of this compound also lends itself to its participation in multicomponent reactions (MCRs) and cascade processes, which are highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single operation. nih.gov These reactions are characterized by their high atom economy and the ability to rapidly build molecular complexity.

While specific examples detailing the use of this compound in MCRs and cascade reactions for the synthesis of fused indoles are not extensively documented in readily available literature, its structural motifs suggest its potential as a valuable component in such transformations. The presence of both a nucleophilic α-carbon (as the enolate) and an electrophilic ketone carbonyl allows for its participation in a variety of reaction sequences.

For instance, β-ketoesters are known to be effective substrates in various MCRs for the synthesis of diverse heterocyclic scaffolds. nih.govbeilstein-journals.org These reactions often involve the in situ generation of reactive intermediates that can undergo subsequent cyclization reactions. This compound could potentially be employed in MCRs that lead to the formation of highly substituted indole derivatives.

Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, are another area where this compound could find application. digitellinc.com For example, a reaction could be initiated at the ketone or the ester functionality, leading to a cascade of bond-forming events that ultimately result in a complex polycyclic structure. The development of novel cascade reactions is a burgeoning area of research, and versatile building blocks like this compound are prime candidates for exploration in these synthetic strategies. The synthesis of indole alkaloids, in particular, has benefited from the development of elegant cascade reaction sequences. digitellinc.com

Given the established reactivity of β-ketoesters and cyclic ketones in a wide range of organic transformations, the potential for this compound to be a key player in the development of novel multicomponent and cascade reactions for the synthesis of complex indole-containing molecules is significant.

| Reaction Type | Key Features | Potential Role of this compound |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a product that contains the essential parts of all starting materials. | Can act as a nucleophile (enolate) and/or an electrophile (ketone). |

| Cascade Processes (Domino Reactions) | A sequence of intramolecular reactions that occur in a single synthetic operation without the isolation of intermediates. | The initial reaction at one functional group can trigger a series of subsequent cyclizations and rearrangements. |

Structure Reactivity Relationships and Mechanistic Investigations

Impact of Steric Hindrance at the Ester Moiety on Reaction Outcomes

The most prominent feature of tert-butyl 2-oxocyclopentanecarboxylate is the sterically demanding tert-butyl group attached to the ester functionality. This bulk is a critical determinant of the molecule's reactivity, often creating a significant steric shield that influences reaction rates, yields, and stereochemical pathways. The magnitude of this steric effect becomes evident when compared to its less bulky methyl and ethyl ester analogs.

The steric bulk of an alkyl group can be quantified by its A-value, which represents the difference in conformational energy between placing that group in an axial versus an equatorial position on a cyclohexane (B81311) ring. A larger A-value signifies greater steric hindrance. The tert-butyl group has a dramatically larger A-value compared to ethyl and methyl groups, highlighting its exceptional bulk. pearson.commasterorganicchemistry.com This significant steric presence directly impacts the approach of nucleophiles or electrophiles to the adjacent carbonyl group and the α-carbon. libretexts.org

Table 1: Comparison of Steric Bulk via A-Values

| Substituent Group | A-Value (kcal/mol) | Relative Steric Bulk |

|---|---|---|

| -CH₃ (Methyl) | 1.70 | Low |

| -CH₂CH₃ (Ethyl) | 1.75 | Low |

| -C(CH₃)₃ (tert-Butyl) | 4.9 | Very High |

Data sourced from references masterorganicchemistry.com.

While steric hindrance from the tert-butyl group can sometimes lead to lower reaction yields by slowing down or preventing a reaction, it is a powerful tool for achieving stereocontrol. By effectively blocking one face of the molecule, the tert-butyl group can direct an incoming reagent to the opposite, less hindered face of the enolate. This facial selectivity is crucial in asymmetric synthesis for establishing new stereocenters with high diastereoselectivity.

Electronic Effects of Substituents on Cyclopentanone (B42830) Ring Reactivity and Enolate Stability

The reactivity of the α-carbon in tert-butyl 2-oxocyclopentanecarboxylate is fundamentally governed by the stability of the corresponding enolate intermediate. masterorganicchemistry.com The cyclopentanone ring itself possesses inherent structural features that influence this stability. Compared to acyclic ketones or cyclohexanone (B45756), cyclopentanone exhibits a higher enol content, which is related to ring strain. acs.orgscispace.com The introduction of an sp²-hybridized carbon upon enolization is less energetically costly for the five-membered ring system. acs.org

The stability of the enolate, and thus the acidity of the α-proton, can be further modulated by placing substituents on the C3, C4, or C5 positions of the cyclopentanone ring. These substituents exert electronic effects that are transmitted through the carbon framework.

Electron-Withdrawing Groups (EWGs): Substituents such as halogens, cyano groups, or nitro groups can significantly increase the acidity of the α-proton. Through inductive effects, they pull electron density away from the ring, stabilizing the negative charge of the resulting enolate. A more stable conjugate base corresponds to a stronger acid, making enolate formation easier. masterorganicchemistry.comznaturforsch.com

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl or alkoxy groups decrease the acidity of the α-proton. They push electron density into the ring, which destabilizes the negative charge of the enolate. This makes deprotonation more difficult and the resulting enolate more reactive (less stable). znaturforsch.com

These electronic modifications provide a method for fine-tuning the reactivity of the substrate, allowing for control over the conditions required for enolate formation and its subsequent nucleophilicity.

Table 2: Influence of Ring Substituents on Enolate Properties

| Substituent Type | Effect on α-Proton Acidity | Effect on Enolate Stability | Example Groups |

|---|---|---|---|

| Electron-Withdrawing (EWG) | Increase | Increase | -Cl, -Br, -CN, -NO₂ |

| Electron-Donating (EDG) | Decrease | Decrease | -CH₃, -OCH₃, -NH₂ |

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Due to the fleeting nature of transition states, computational chemistry has become an indispensable tool for investigating the detailed mechanisms of reactions involving tert-butyl 2-oxocyclopentanecarboxylate, particularly in the realm of asymmetric catalysis. nih.gov Methods such as Density Functional Theory (DFT) allow for the modeling of reaction pathways and the precise characterization of transition state structures. nih.gov

Transition State Theory (TST) posits that reactants pass through a high-energy transition state on their way to becoming products. fossee.in In asymmetric catalysis, a chiral catalyst forms a complex with the substrate, leading to diastereomeric transition states for the formation of the two possible enantiomeric products. The difference in the activation energies of these diastereomeric transition states determines the enantioselectivity of the reaction.

Computational chemists can model these transition states to understand the specific non-covalent interactions (e.g., hydrogen bonding, steric repulsion, π-stacking) that stabilize one transition state over the other. nih.gov For a reaction involving tert-butyl 2-oxocyclopentanecarboxylate, this would involve building a model of the substrate, the chiral catalyst (e.g., a proline derivative or a chiral metal complex), and the incoming reagent. By calculating the optimized geometries and energies of all possible transition state structures, researchers can identify the lowest energy path and thus explain the origin of the observed stereoselectivity. nih.govpeerj.com

Beyond rationalizing existing experimental results, computational chemistry can predict the stereochemical outcome of a reaction before it is run in the lab. nih.gov The predicted enantiomeric excess (ee) or diastereomeric ratio (dr) can be calculated from the difference in the Gibbs free energies of activation (ΔΔG‡) between the competing diastereomeric transition states.

The accuracy of these predictions has improved significantly with advancements in computational methods and processing power. Modern studies often involve the analysis of large ensembles of possible transition state conformers to ensure that the true lowest-energy pathways are identified, as relying on a single "intuitive" structure can lead to erroneous predictions. nih.gov Automated tools have been developed to assist in the complex task of generating and filtering these conformational ensembles, making the theoretical prediction of stereoselectivity a more robust and reliable component of reaction design. nih.gov

Table 3: General Workflow for Computational Prediction of Stereoselectivity

| Step | Description | Computational Method/Tool |

|---|---|---|

| 1. Model Building | Construct 3D models of reactants, catalyst, and solvent. | Molecular modeling software |

| 2. Conformational Search | Identify low-energy conformations of reactants and intermediates. | CREST, Monte Carlo methods |

| 3. Transition State Location | Locate the transition state structures for all possible stereochemical pathways. | DFT (e.g., ωB97XD), automated path finders |

| 4. Frequency Calculation | Confirm transition states (one imaginary frequency) and calculate thermodynamic corrections. | DFT |

| 5. Energy Refinement | Calculate high-accuracy single-point energies. | Higher-level basis sets (e.g., def2-TZVP) |

| 6. Selectivity Prediction | Calculate ΔΔG‡ and predict the product ratio using the Boltzmann distribution. | GoodVibes, manual calculation |

Comparative Studies with Analogous Cyclic β Ketoesters

Reactivity Profile of Ethyl 2-Oxocyclopentanecarboxylate and its Derivatives

Ethyl 2-oxocyclopentanecarboxylate serves as a closely related and extensively studied analogue of tert-butyl 2-oxo-cyclopentanecarboxylate. Its reactivity is characterized by the interplay between the cyclopentane (B165970) ring and the β-ketoester functionality. The primary reactive sites are the α-carbon, the ketone carbonyl group, and the ester group.

Enolate Formation and Alkylation: The α-protons of ethyl 2-oxocyclopentanecarboxylate are acidic due to the electron-withdrawing effects of the adjacent ketone and ester carbonyl groups. Treatment with a suitable base leads to the formation of a resonance-stabilized enolate. This enolate is a potent nucleophile and readily participates in alkylation reactions with various electrophiles, such as alkyl halides. The rigid structure of the cyclopentane ring influences the stereochemical outcome of these alkylation reactions.

Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester group of ethyl 2-oxocyclopentanecarboxylate can be hydrolyzed to yield 2-oxocyclopentanecarboxylic acid. This β-keto acid is susceptible to decarboxylation upon heating, a common characteristic of β-keto acids, to produce cyclopentanone (B42830). This reaction pathway is a cornerstone of the malonic ester and acetoacetic ester syntheses.

Condensation Reactions: The ketone carbonyl group can undergo condensation reactions. For instance, it can react with amines and hydrazines to form the corresponding enamines and hydrazones. These reactions are synthetically valuable for the preparation of more complex heterocyclic structures.

Structural and Chemical Similarities/Differences with Cyclic β-Ketoesters of Varying Ring Sizes (e.g., Cyclohexanecarboxylates)

The chemical and physical properties of cyclic β-ketoesters are significantly influenced by the size of the carbocyclic ring. A comparison between this compound and its six-membered ring analogue, tert-butyl 2-oxocyclohexanecarboxylate, reveals key differences rooted in conformational analysis.

Ring Strain and Conformation: Cyclopentane rings exist in non-planar envelope and half-chair conformations to alleviate torsional strain arising from eclipsed C-H bonds. However, these conformations are not as effective at minimizing strain as the chair conformation of cyclohexane (B81311). The chair conformation of cyclohexane allows for all C-H bonds to be staggered, resulting in a nearly strain-free structure. This difference in ring strain has a direct impact on the reactivity of the appended functional groups.

The introduction of sp²-hybridized centers, such as the ketone carbonyl and the enolate double bond, alters the ring strain. The formation of an enolate from 2-oxocyclopentanecarboxylate is generally more favorable than from its cyclohexane counterpart. This is because the endocyclic double bond in the enolate is better accommodated in the five-membered ring, which has inherent bond angle compression, than in the relatively strain-free six-membered ring.

Acidity and Enol Content: The greater stability of the enolate of the cyclopentane derivative translates to a higher acidity of the α-protons. Consequently, tert-butyl 2-oxocyclopentanecarboxylate is a stronger acid than tert-butyl 2-oxocyclohexanecarboxylate. The enol content is also higher for the five-membered ring system.

| Compound | pKa of α-proton | % Enol Content (in aqueous solution) |

|---|---|---|

| Cyclopentanone | 16.7 | 1.3 x 10-5 |

| Cyclohexanone (B45756) | 16.7 | 4.1 x 10-6 |

Reactivity in Nucleophilic Additions: The carbonyl group in the cyclopentanone ring is generally more reactive towards nucleophiles than the carbonyl group in a cyclohexanone ring. This is attributed to the release of torsional strain as the hybridization of the carbonyl carbon changes from sp² to sp³.

Contrasting Reactivity and Synthetic Utility with Acyclic β-Ketoesters

Acyclic β-ketoesters, such as ethyl acetoacetate (B1235776), are fundamental building blocks in organic synthesis and provide a valuable point of comparison for their cyclic counterparts.

Conformational Flexibility: The most significant difference lies in the conformational freedom. Acyclic β-ketoesters can freely rotate around their single bonds, adopting conformations that minimize steric interactions. This flexibility can lead to different stereochemical outcomes in reactions compared to the conformationally restricted cyclic systems.

Synthetic Utility: Both cyclic and acyclic β-ketoesters are precursors to ketones and carboxylic acids through alkylation, hydrolysis, and decarboxylation sequences. However, the synthetic applications often diverge based on the desired final product.

Acyclic β-Ketoesters: Ethyl acetoacetate is a classic reagent for the synthesis of a wide variety of substituted ketones and carboxylic acids. The lack of a ring structure allows for the introduction of two different alkyl groups at the α-position.

Cyclic β-Ketoesters: this compound is primarily used when the cyclopentanone moiety is a desired feature of the target molecule. Its rigid framework allows for greater stereocontrol in subsequent transformations. It is a key intermediate in the synthesis of natural products and pharmaceuticals containing a five-membered ring.

Dieckmann Condensation: It is important to note that cyclic β-ketoesters are often synthesized via the Dieckmann condensation, an intramolecular Claisen condensation of a diester. This reaction is particularly effective for the formation of five- and six-membered rings. In contrast, the intermolecular Claisen condensation is used to prepare acyclic β-ketoesters.

| Property | This compound (Cyclic) | Ethyl Acetoacetate (Acyclic) |

|---|---|---|

| Conformation | Restricted (Envelope/Half-chair) | Flexible |

| Key Synthetic Reaction | Dieckmann Condensation | Claisen Condensation |

| Primary Synthetic Utility | Synthesis of cyclopentanone-containing molecules | General synthesis of ketones and carboxylic acids |

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-oxo-cyclopentanecarboxylate?

Methodological Answer: The compound is typically synthesized via esterification of 2-oxo-cyclopentanecarboxylic acid with tert-butanol under acid catalysis (e.g., H₂SO₄ or HCl) or through cyclization of pre-functionalized intermediates. For example:

- Step 1: Activation of the carboxylic acid using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Step 2: Reaction with tert-butanol in anhydrous dichloromethane or THF.

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key parameters include maintaining anhydrous conditions and monitoring reaction progress by TLC. Reference synthesis protocols for analogous esters (e.g., ethyl or methyl derivatives) can be adapted .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (critical due to limited toxicological data) .

- Ventilation: Use fume hoods to minimize inhalation risks.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Store in sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation .

Q. How is this compound characterized for purity and structural integrity?

Methodological Answer: